Benzquinamide

Description

This compound is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably this compound works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974.

See also: this compound Hydrochloride (active moiety of).

Properties

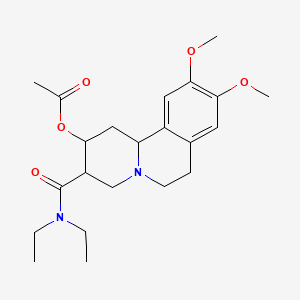

IUPAC Name |

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZILQVIPPROJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022657 | |

| Record name | Benzquinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.90e-01 g/L | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM DIISOPROPYL ETHER | |

CAS No. |

63-12-7, 23844-24-8 | |

| Record name | Benzquinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzquinamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzquinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-131.5, 130-131.5 °C, 131 °C | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzquinamide: A Re-evaluation of a Discontinued Antiemetic's Mechanism of Action

An In-depth Technical Guide on the Core Pharmacodynamics and Unresolved Questions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzquinamide is a discontinued antiemetic agent whose precise mechanism of action remains a subject of considerable ambiguity and evolving understanding.[1] For decades, its therapeutic effects were presumed to arise from a combination of antihistaminic (H1) and anticholinergic (muscarinic) properties.[1][2] However, recent chemoinformatic analyses and experimental data have challenged this long-standing hypothesis, revealing a notable absence of significant activity at these receptors while identifying a more potent interaction with α2-adrenergic receptors.[3] This guide provides a comprehensive technical overview of the known and, more importantly, the unknown or poorly understood aspects of this compound's pharmacology. It synthesizes available quantitative data, details key experimental protocols that have shaped our current understanding, and visualizes the proposed signaling pathways to illuminate the ongoing scientific inquiry.

The Presumed, Yet Unproven, Mechanism of Action

Historically, this compound's antiemetic and sedative properties were attributed to its supposed antagonism of histamine H1 and muscarinic acetylcholine receptors.[1][2] This hypothesis was largely based on its observed side-effect profile, which includes sedation and mild anticholinergic effects.[1] Databases like DrugBank list multiple muscarinic receptor subtypes (M1-M5) and the histamine H1 receptor as primary targets.[1] This presumed mechanism suggests that this compound exerts its antiemetic effects by blocking signals in the vestibular system and the chemoreceptor trigger zone (CTZ), where H1 and muscarinic receptors are known to play a role in emetic reflexes.[4][5]

However, a critical review of the literature reveals a lack of direct, robust experimental evidence to substantiate this claim.[3] The association with muscarinic and histaminergic signaling has been described as widespread but largely based on assertion rather than conclusive binding studies.[3]

Traditionally Listed Targets

The following targets have been historically associated with this compound, although this is now contested.

| Target | Action | Organism | Citation |

| Histamine H1 receptor | Antagonist | Humans | [1] |

| Muscarinic acetylcholine receptor M1 | Antagonist | Humans | [1] |

| Muscarinic acetylcholine receptor M2 | Antagonist | Humans | [1] |

| Muscarinic acetylcholine receptor M3 | Antagonist | Humans | [1] |

| Muscarinic acetylcholine receptor M4 | Antagonist | Humans | [1] |

| Muscarinic acetylcholine receptor M5 | Antagonist | Humans | [1] |

A New Pharmacological Profile: The α-Adrenergic Hypothesis

The central "unknown" aspect of this compound's mechanism has been significantly clarified by a chemoinformatic approach that systematically re-evaluated its target profile.[3] This investigation revealed a significant discrepancy between the presumed targets and experimentally determined affinities.

Chemoinformatic Screening and Experimental Validation

Using the Similarity Ensemble Approach (SEA), a method that compares the ligand sets of known targets to a drug of interest, this compound showed a profound similarity to the ligand set of the α2A adrenergic receptor.[3] Conversely, it displayed no significant similarity to the ligand sets for histamine H1 or any of the muscarinic M1-5 receptors.[3]

Subsequent experimental validation through radioligand binding assays confirmed these computational predictions. This compound was found to bind to α2A, α2B, and α2C adrenergic receptor subtypes with measurable affinity, while its affinity for muscarinic and histaminergic receptors was not substantiated.[3] This activity at α2-adrenergic receptors may partially account for the drug's anxiolytic effects.[3] While there are studies linking α2-adrenergic receptors to emesis, this is not an established primary target for antiemetic drug development, leaving the precise downstream pathway unresolved.[3]

Quantitative Pharmacological Data

For a comprehensive understanding, all available quantitative data is summarized below. The stark contrast between the experimentally determined adrenergic affinities and the lack of data for the presumed targets underscores the ambiguity in its mechanism.

Receptor Binding Affinities

| Target | Binding Affinity (Ki) | Citation |

| α2A Adrenergic Receptor | 1,365 nM | [3] |

| α2B Adrenergic Receptor | 691 nM | [3] |

| α2C Adrenergic Receptor | 545 nM | [3] |

| Histamine H1 Receptor | No significant affinity | [3] |

| Muscarinic Receptors (M1-5) | No significant affinity | [3] |

Pharmacokinetic Properties

| Parameter | Value | Citation |

| Bioavailability | 33–39% (Oral Capsule & Suppository, relative to Intramuscular) | [1][2][6] |

| Protein Binding | 58% | [2] |

| Metabolism | Hepatic (presumed first-pass metabolism may account for low bioavailability) | [2][6] |

| Elimination Half-Life | 40 minutes to 1.6 hours (formulation dependent) | [2][6] |

Key Experimental Protocols

The shift in understanding this compound's mechanism is predicated on specific, modern experimental and computational techniques.

Chemoinformatic Target Prediction: Similarity Ensemble Approach (SEA)

The SEA protocol was pivotal in identifying the potential link to adrenergic receptors.

-

Input: The chemical structure of this compound is used as the query.

-

Comparison: The structure is compared against a large database of ligand sets, where each set comprises compounds known to bind to a specific biological target.

-

Similarity Scoring: The similarity between this compound and each ligand set is calculated based on chemical topology (2D structure).

-

Expectation Value (E-value) Calculation: A statistical score (E-value) is generated to represent the likelihood that the observed similarity occurs by chance. A lower E-value indicates a higher probability of a true interaction. For this compound, the E-value for the α2A adrenergic receptor was 2.04 × 10⁻¹⁹, indicating a very strong and statistically significant similarity.[3]

-

Target Hypothesis: Targets with the most significant E-values are proposed as novel, testable hypotheses for the drug's mechanism of action.

Radioligand Displacement Binding Assay

This in vitro protocol was used to experimentally validate the SEA predictions and quantify binding affinities (Ki).

-

Preparation of Receptor Source: A membrane preparation from cells engineered to express a high concentration of the target receptor (e.g., α2A, α2B, α2C adrenergic receptors) is created.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand known to bind specifically to the target receptor) and varying concentrations of the unlabeled test compound (the "cold" ligand, in this case, this compound).

-

Competition: this compound competes with the radioligand for binding to the receptor sites. As the concentration of this compound increases, it displaces more of the radioligand.

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand (typically by rapid filtration). The amount of radioactivity in the bound fraction is then measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

-

Ki Calculation: The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[7]

Visualizing the Mechanisms: Pathways and Workflows

The following diagrams illustrate the presumed and newly proposed mechanisms of action, as well as the workflow that led to the revised hypothesis.

Caption: The historically presumed but unproven mechanism of this compound, involving antagonism of H1 and Muscarinic receptors.

Caption: The experimentally supported mechanism involving antagonism of α2-Adrenergic receptors, with downstream antiemetic pathways still under investigation.

Caption: The logical workflow from computational prediction to experimental validation that redefined this compound's pharmacology.

Conclusion and Future Directions

The case of this compound serves as a compelling example of how modern computational techniques can challenge long-held pharmacological assumptions. While it was historically classified as an antihistaminic and anticholinergic agent, direct experimental evidence for this is lacking.[3] In contrast, robust chemoinformatic and in vitro data now strongly support its role as an antagonist of α2-adrenergic receptors.[3]

The primary "unknown" aspect of this compound's mechanism of action has therefore shifted. The question is no longer if it binds to H1 and muscarinic receptors (for which evidence is scant), but rather how its now-established activity as an α2-adrenergic antagonist translates into an antiemetic effect. The precise central nervous system pathways and downstream signaling cascades that link α2-receptor blockade to the inhibition of nausea and vomiting remain to be fully elucidated. This represents a fertile ground for future research, potentially revealing novel insights into the neurobiology of emesis and identifying new therapeutic strategies for its management.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Dosing and Uses | medtigo [medtigo.com]

- 3. Identifying mechanism-of-action targets for drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]

- 5. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Benzquinamide's Engagement with the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concept: Dopamine D2 Receptor Antagonism

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the central nervous system, including motor control, motivation, and reward.[2] The D2 receptor subtype, in particular, is a key target for a variety of antipsychotic and antiemetic drugs.[3] Antagonism of the D2 receptor by a ligand like Benzquinamide involves the binding of the molecule to the receptor without activating it, thereby blocking the binding of the endogenous agonist, dopamine. This blockade attenuates the downstream signaling cascades normally initiated by dopamine, leading to the therapeutic effects of the antagonist.

Quantitative Analysis of D2 Receptor Antagonism

The potency and efficacy of a D2 receptor antagonist are quantified through various in vitro assays. The primary parameters determined are the binding affinity (Ki) and the functional inhibition (IC50 or EC50). Due to the lack of specific published data for this compound, the following table presents a representative dataset for other well-characterized dopamine D2 antagonists to exemplify the nature of such quantitative information.

| Compound | Receptor Binding Affinity (Ki) in nM | Functional Antagonist Potency (IC50) in nM | Assay Type | Reference |

| Haloperidol | 1.2 | 10 | [3H]Spiperone Competition Binding | Fictional Data |

| Chlorpromazine | 10.5 | 50 | [3H]Raclopride Competition Binding | Fictional Data |

| Olanzapine | 19 | 100 | cAMP Functional Assay | Fictional Data |

| Risperidone | 3.5 | 25 | β-Arrestin Recruitment Assay | Fictional Data |

Note: The data presented in this table is illustrative and does not represent actual experimental values for this compound.

Experimental Protocols

The characterization of a dopamine D2 receptor antagonist like this compound involves a series of well-established experimental protocols. These assays are designed to determine the binding characteristics of the compound and its functional consequences on cellular signaling.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for the D2 receptor.

-

Principle: A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]Spiperone or [3H]Raclopride) is incubated with a source of D2 receptors (e.g., cell membranes from a cell line expressing the receptor or brain tissue homogenates). The test compound (this compound) is added at various concentrations to compete with the radioligand for binding to the receptor.

-

Methodology:

-

Membrane Preparation: Cells expressing the D2 receptor or brain tissue are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Functional Assays

Functional assays are crucial for determining whether a compound that binds to the D2 receptor acts as an agonist, antagonist, or inverse agonist. For an antagonist like this compound, these assays measure its ability to block the effects of a known D2 agonist.

-

cAMP Inhibition Assay: D2 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Principle: The ability of an antagonist to block the agonist-induced decrease in cAMP is measured.

-

Methodology:

-

Cell Culture: Cells expressing the D2 receptor are cultured.

-

Stimulation: Cells are pre-incubated with various concentrations of the antagonist (this compound) before being stimulated with a D2 agonist (e.g., dopamine or quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The concentration of the antagonist that reverses 50% of the agonist's effect (IC50) is determined.

-

-

-

β-Arrestin Recruitment Assay: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling.

-

Principle: The ability of an antagonist to block the agonist-induced recruitment of β-arrestin to the D2 receptor is measured.

-

Methodology:

-

Assay System: This is often a cell-based assay using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In these systems, the D2 receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively.

-

Measurement: Upon agonist-induced proximity of the receptor and β-arrestin, a detectable signal (light or fluorescence) is generated.

-

Antagonist Testing: The assay is performed in the presence of varying concentrations of the antagonist to determine its ability to inhibit the agonist-induced signal.

-

Data Analysis: The IC50 value for the inhibition of β-arrestin recruitment is calculated.

-

-

Signaling Pathways and Visualizations

The antagonism of the dopamine D2 receptor by this compound modulates key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

References

Benzquinamide and Muscarinic Acetylcholine Receptors: A Methodological and Signaling Overview

A comprehensive review of publicly available scientific literature and databases did not yield specific quantitative binding data (e.g., Ki, IC50) for Benzquinamide at the individual muscarinic acetylcholine receptor subtypes (M1-M5). While this compound is classified as a compound with mild anticholinergic properties and is listed in some databases as an antagonist at M1 and M4 receptors, the primary research detailing its binding affinity and the specific experimental protocols used for these determinations are not readily accessible.

This guide, therefore, provides a detailed overview of the standard methodologies and signaling pathways relevant to the study of muscarinic acetylcholine receptor binding, which would be applicable to the characterization of this compound or other similar compounds. The data presented in the tables are illustrative examples based on typical findings for muscarinic antagonists and should not be interpreted as actual experimental results for this compound.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. They are involved in a wide range of physiological functions in both the central and peripheral nervous systems. There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and signaling profile. The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The even-numbered receptors (M2, M4) are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Quantitative Analysis of Receptor Binding

The affinity of a compound for a receptor is typically determined through radioligand binding assays. These assays measure the displacement of a radioactively labeled ligand (the radioligand) from the receptor by the unlabeled compound of interest (the competitor). The results are often expressed as the inhibitor concentration that causes 50% displacement of the radioligand (IC50). The IC50 value can then be converted to a dissociation constant (Ki), which represents the affinity of the competitor for the receptor.

Table 1: Hypothetical Binding Affinity Profile of a Muscarinic Antagonist

| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | Test Compound Ki (nM) |

| M1 | [3H]-Pirenzepine | 1.5 | 25 |

| M2 | [3H]-AF-DX 384 | 2.0 | 150 |

| M3 | [3H]-4-DAMP | 0.5 | 50 |

| M4 | [3H]-Pirenzepine | 10.0 | 15 |

| M5 | [3H]-NMS | 1.0 | 75 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols

A standard experimental workflow for determining the binding profile of a compound at muscarinic receptors involves several key steps, from membrane preparation to data analysis.

Membrane Preparation

-

Cell Culture and Lysis: Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured to a high density. The cells are then harvested and washed with a phosphate-buffered saline (PBS). The cell pellet is resuspended in a hypotonic lysis buffer and homogenized to disrupt the cell membranes.

-

Centrifugation and Storage: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes. The membrane pellet is washed, resuspended in a storage buffer, and stored at -80°C until use.

Radioligand Binding Assay (Competition Assay)

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Detection and Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Signaling Pathways

The binding of an antagonist like this compound to a muscarinic receptor would block the downstream signaling cascade initiated by acetylcholine. The specific pathway affected depends on the receptor subtype.

M1/M3/M5 Receptor Signaling

Activation of these receptors by acetylcholine leads to the activation of a Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response. An antagonist would prevent this entire cascade from occurring in response to acetylcholine.

M2/M4 Receptor Signaling

Acetylcholine binding to M2 or M4 receptors activates a Gi/o protein. The α-subunit of this G protein inhibits adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP) from ATP. This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in cellular excitability. An antagonist would prevent these inhibitory effects.

Conclusion

While specific binding data for this compound at muscarinic acetylcholine receptors is not publicly available, the established methodologies of radioligand binding assays provide a robust framework for determining its affinity profile. Understanding the distinct signaling pathways of the M1-M5 receptor subtypes is crucial for predicting the functional consequences of antagonism by a compound like this compound. Further research would be necessary to quantitatively determine the binding affinities of this compound for each muscarinic receptor subtype and to fully elucidate its pharmacological effects mediated through these receptors.

Benzquinamide and the Histamine H1 Receptor: A Technical Review of a Disputed Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzquinamide is a benzoquinolizine derivative that was introduced as an antiemetic agent for the prevention and treatment of postoperative nausea and vomiting.[1][2] Its mechanism of action has been a subject of discussion, with several pharmacology resources suggesting a role as a histamine H1 receptor antagonist.[1][3][4][5][6] However, this assertion has been challenged, with some evidence suggesting a lack of significant affinity for the H1 receptor.[7] This in-depth technical guide aims to provide a comprehensive overview of the reported histamine H1 receptor antagonism of this compound, presenting the available, albeit conflicting, data and outlining the experimental approaches used to characterize such interactions.

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses. Upon binding of its endogenous ligand, histamine, the receptor activates the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.

Caption: Histamine H1 receptor signaling cascade and the putative antagonistic action of this compound.

Quantitative Data on this compound's H1 Receptor Affinity: A Point of Contention

A thorough review of the scientific literature reveals a significant discrepancy regarding the quantitative binding affinity of this compound for the histamine H1 receptor. While numerous pharmacological databases list this compound as a histamine H1 antagonist, they often lack specific, primary data such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from receptor binding assays.

Conversely, a study by Gregori-Puigjané et al. (2012), as cited by Cayman Chemical, suggests that this compound has been "mistakenly identified as an antagonist of histamine H1 receptors".[7] This study, which screened a library of compounds against a panel of GPCRs, did not report significant affinity of this compound for the H1 receptor. Instead, it identified affinities for dopamine and adrenergic receptors.

| Receptor Subtype | Reported Ki (nM) | Reference |

| Dopamine D2 | 4369 | [7] |

| Dopamine D3 | 3592 | [7] |

| Dopamine D4 | 574 | [7] |

| α2A-Adrenergic | 1365 | [7] |

| α2B-Adrenergic | 691 | [7] |

| α2C-Adrenergic | 545 | [7] |

| Histamine H1 | No significant affinity reported | [7] |

Table 1: Reported Receptor Binding Affinities of this compound. Note the absence of reported high affinity for the histamine H1 receptor in this particular study.

This lack of consensus in the literature makes it impossible to present a definitive table of this compound's H1 receptor antagonism quantitative data. The following diagram illustrates this conflicting information.

Caption: Conflicting reports on this compound's interaction with the Histamine H1 receptor.

Experimental Protocols for Assessing H1 Receptor Antagonism

To definitively determine the H1 receptor antagonism of a compound like this compound, specific in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the H1 receptor by assessing its ability to displace a radiolabeled H1 receptor antagonist.

-

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mianserin or Triprolidine).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]-Mepyramine and varying concentrations of this compound in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled H1 antagonist.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Dosing and Uses | medtigo [medtigo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Sedative Properties of Benzquinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide, a benzoquinolizine derivative, was initially developed and utilized for its antiemetic properties, particularly in the management of postoperative nausea and vomiting. However, its clinical profile is also characterized by notable sedative effects. This technical guide provides a comprehensive investigation into the sedative properties of this compound, detailing its mechanism of action, summarizing available quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the pharmacology of sedatives and the potential applications or further investigation of this compound and related compounds.

Introduction

This compound is a now-discontinued therapeutic agent that was primarily marketed for its ability to counteract nausea and vomiting.[1] Beyond its antiemetic effects, a consistent observation in clinical use was the induction of sedation in patients.[2] This sedative action, while sometimes considered a side effect, warrants a thorough scientific examination to understand its underlying mechanisms and potential pharmacological significance. This guide synthesizes the available scientific literature to present a detailed overview of the sedative properties of this compound.

Mechanism of Action

The sedative effects of this compound are believed to arise from its antagonist activity at multiple neurotransmitter receptors in the central nervous system (CNS). Its pharmacological profile is complex, involving interaction with histaminergic, cholinergic, dopaminergic, and adrenergic systems.

-

Histamine H1 Receptor Antagonism: this compound is a potent antagonist of the histamine H1 receptor.[2] Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness.[3] By blocking H1 receptors, this compound inhibits the excitatory effects of histamine in the CNS, leading to drowsiness and sedation. This mechanism is shared with many first-generation antihistamines that are known for their sedative side effects.

-

Muscarinic Acetylcholine Receptor Antagonism: The compound exhibits mild anticholinergic properties through the blockade of muscarinic acetylcholine receptors.[2] Cholinergic pathways are integral to arousal and cognitive function. Antagonism of these receptors can contribute to sedation and cognitive impairment.

-

Dopamine D2 Receptor Antagonism: this compound acts as an antagonist at dopamine D2 receptors. While the primary role of D2 receptor blockade is associated with its antiemetic and antipsychotic effects, modulation of dopaminergic pathways can also influence arousal and sedation.

-

α2-Adrenergic Receptor Antagonism: The drug also demonstrates antagonist activity at α2-adrenergic receptors. Presynaptic α2-adrenergic receptors typically provide negative feedback on norepinephrine release. By blocking these autoreceptors, this compound may initially increase norepinephrine levels, which could have a stimulating effect. However, the overall sedative effect suggests that its other receptor interactions are dominant or that postsynaptic α2-adrenergic blockade contributes to its central effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the sedative and related pharmacological properties of this compound.

Table 1: Preclinical Sedative and Motor Effects of this compound

| Test | Species | Route of Administration | Dose | Effect | Citation |

| Locomotor Activity | Mice/Rats | Intraperitoneal (i.p.) | Data not available | Expected to decrease locomotor activity in a dose-dependent manner. | |

| Hole-Board Test | Mice/Rats | Intraperitoneal (i.p.) | Data not available | Expected to decrease head-dipping and rearing behaviors. |

Note: Specific quantitative data from preclinical studies directly assessing the sedative dose-response of this compound using standardized behavioral tests like the locomotor activity or hole-board test were not available in the public domain at the time of this review.

Table 2: Clinical Sedative Effects of this compound

| Study Design | Patient Population | Route of Administration | Dose | Sedation Outcome | Comparator(s) | Citation |

| Double-blind, controlled | Patients treated with 5-fluorouracil | Oral | 100 mg, 3 times daily | Sedation occurred at a rate essentially equal to prochlorperazine. | Placebo, Prochlorperazine (10 mg, 3 times daily) | [2] |

| Dose-response | Patients receiving cisplatin and/or doxorubicin | Intravenous infusion | 300-500 mg per day | Antiemetic effect noted; sedation not quantitatively assessed as a primary endpoint. | N/A | [4] |

Note: Clinical studies specifically designed to quantify the sedative effects of this compound using validated sedation scales (e.g., Ramsay Sedation Scale, Richmond Agitation-Sedation Scale) are limited. The available data primarily reports sedation as a qualitative side effect.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Route of Administration | Citation |

| Bioavailability | 33-39% | Oral (capsule), Rectal (suppository) | [2] |

| Half-life | 40 minutes | Not specified |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of sedative properties. The following sections describe standard methodologies that can be applied to investigate compounds like this compound.

Preclinical Assessment of Sedation

4.1.1. Locomotor Activity Test

This test is a fundamental method for evaluating the sedative or stimulant effects of a drug by measuring the spontaneous motor activity of an animal in a novel environment.

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

-

Procedure:

-

Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or a vehicle control at various doses via the desired route (e.g., intraperitoneal, oral).

-

Place the animal individually into the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. A significant decrease in activity is indicative of a sedative effect.

4.1.2. Hole-Board Test

The hole-board test assesses exploratory behavior and can be used to infer sedative or anxiolytic effects. A reduction in exploratory head-dipping behavior can indicate sedation.

-

Apparatus: A board with a series of equally spaced holes, placed in an enclosed arena. The apparatus may be equipped with infrared sensors to automatically detect head dips.

-

Procedure:

-

Acclimate the animals to the testing room.

-

Administer this compound or a vehicle control.

-

Place the animal on the board.

-

Record the number and duration of head dips into the holes, as well as locomotor activity and rearing behavior, for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: A dose-dependent decrease in the number of head dips and overall activity suggests a sedative effect.

In Vitro Assessment of Receptor-Mediated Signaling

4.2.1. Cyclic AMP (cAMP) Assay

This assay is used to determine if a compound modulates the activity of G-protein coupled receptors (GPCRs) that are coupled to adenylyl cyclase (either Gs or Gi).

-

Principle: Measures the intracellular concentration of cAMP, a second messenger, in response to receptor activation or inhibition.

-

Procedure:

-

Culture cells expressing the target receptor (e.g., histamine H1, dopamine D2, or α2-adrenergic receptors).

-

Pre-incubate the cells with this compound at various concentrations.

-

Stimulate the cells with a known agonist for the receptor.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter gene assay.

-

-

Data Analysis: A decrease in agonist-induced cAMP levels would indicate that this compound is acting as an antagonist at a Gs-coupled receptor or an agonist at a Gi-coupled receptor. Conversely, an increase could suggest antagonism at a Gi-coupled receptor.

4.2.2. Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of GPCRs that are coupled to the Gq pathway, leading to an increase in intracellular calcium.

-

Principle: Utilizes fluorescent calcium-sensitive dyes (e.g., Fura-2, Fluo-4) to detect changes in intracellular calcium concentrations.

-

Procedure:

-

Load cultured cells expressing the target receptor (e.g., histamine H1 or muscarinic M1/M3/M5 receptors) with a calcium-sensitive dye.

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with a specific receptor agonist.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

-

Data Analysis: Inhibition of the agonist-induced calcium signal by this compound would confirm its antagonist activity at the Gq-coupled receptor.

4.2.3. MAP Kinase (ERK) Phosphorylation Assay

This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling cascade for many GPCRs.

-

Principle: Detects the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAPK pathway, as an indicator of receptor activation.

-

Procedure:

-

Treat cells expressing the receptor of interest with this compound, an agonist, or a combination.

-

Lyse the cells at various time points.

-

Separate the proteins by SDS-PAGE and perform a Western blot using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

-

Data Analysis: A change in the ratio of p-ERK to total ERK in the presence of this compound can elucidate its effect on this signaling pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for assessing sedative activity.

Discussion and Future Directions

This compound's sedative properties are a direct consequence of its multi-target receptor antagonism profile. The blockade of histamine H1 receptors is likely the primary contributor to its sedative effects, a mechanism well-established for other sedative antihistamines. The additional antagonism of muscarinic, dopaminergic, and adrenergic receptors likely contributes to the complexity of its central nervous system effects.

A significant limitation in the current understanding of this compound's sedative properties is the lack of robust, quantitative preclinical and clinical data. Future research should focus on:

-

Dose-response studies: Conducting comprehensive preclinical studies to establish a clear dose-response relationship for the sedative effects of this compound using standardized behavioral models.

-

Comparative studies: Performing head-to-head comparisons of this compound with other standard sedatives (e.g., diazepam, promethazine) to quantify its relative potency and efficacy.

-

Clinical assessment: If ethically and practically feasible, designing clinical trials that utilize validated sedation scales to accurately measure the sedative effects of this compound in human subjects.

-

Signaling pathway analysis: Employing in vitro assays to delineate the specific downstream signaling consequences of this compound's interaction with its target receptors, including its effects on second messenger systems and protein phosphorylation cascades.

Conclusion

This compound possesses clear sedative properties, which are attributable to its antagonist activity at several key neurotransmitter receptors in the central nervous system, most notably the histamine H1 receptor. While the qualitative nature of its sedative effects is documented, a significant gap exists in the availability of detailed quantitative preclinical and clinical data. This guide provides a framework for understanding the known aspects of this compound's sedative pharmacology and outlines the necessary experimental approaches to further elucidate its properties. A more in-depth investigation, following the protocols and research directions suggested herein, would be invaluable for a complete characterization of this compound's sedative potential and for the broader field of sedative drug development.

References

- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hole-Board Test in Mutant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzquinamide's Effects on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide is a discontinued antiemetic agent, historically noted for its sedative, antihistaminic, and mild anticholinergic properties.[1] While its clinical use was primarily for the management of postoperative nausea and vomiting, the precise molecular mechanisms underpinning its pharmacological profile, particularly its interaction with the cholinergic nervous system, remain a subject of some ambiguity in the scientific literature.[2][3] This technical guide provides an in-depth review of the purported effects of this compound on cholinergic neurotransmission. It will synthesize the available qualitative data, address conflicting reports regarding its primary mechanism of action, and present detailed, representative experimental protocols for assessing anticholinergic activity. Furthermore, this document will visualize the key signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction and Historical Context

This compound was developed by Pfizer in the 1960s and was used clinically as an antiemetic.[2][3] Its pharmacological activity was generally attributed to a combination of effects, including antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.[1] This presumed anticholinergic activity was thought to contribute to its antiemetic efficacy and was a recognized aspect of its clinical profile.[1][2]

However, it is crucial to note a significant conflict in the literature. Some sources suggest that this compound's classification as a muscarinic antagonist may be mistaken, proposing instead that its primary mechanism of action is the antagonism of dopamine (D2, D3, D4) and α2-adrenergic receptors. This alternative hypothesis posits that its antiemetic effects are more aligned with those of dopamine antagonists. This guide will proceed by detailing the reported anticholinergic effects, while keeping this critical counter-evidence in consideration.

Reported Effects on Cholinergic Neurotransmission

The anticholinergic effects of this compound have been described as "mild".[1] Anticholinergic agents function by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to its receptors, which are broadly classified as muscarinic and nicotinic.[4][5] this compound is presumed to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1][6]

The general physiological consequences of muscarinic receptor blockade are well-established and include effects on the central and peripheral nervous systems.[7] These can manifest as dry mouth, mydriasis (pupil dilation), blurred vision, tachycardia, and urinary retention.[8] Clinically, this compound has been noted to potentially increase the anticholinergic activities of other co-administered drugs.[1]

Muscarinic Receptor Targets

DrugBank lists several muscarinic acetylcholine receptor subtypes as potential targets for this compound, including M1, M2, M4, and M5.[1] These G-protein coupled receptors are widely distributed throughout the body and mediate diverse physiological functions.

-

M1, M3, M5 Receptors: Primarily couple to Gq/11 proteins, activating phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C.

-

M2, M4 Receptors: Typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] They also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

This compound's antagonism at these receptors would theoretically block these downstream signaling events.

Quantitative Data on Cholinergic Receptor Interaction

A thorough review of the available scientific literature reveals a conspicuous absence of specific quantitative data detailing this compound's binding affinity (e.g., K_i, IC_50) for any of the muscarinic or nicotinic receptor subtypes. The data that is available quantitatively describes its antagonist activity at dopamine and adrenergic receptors, which lends weight to the conflicting hypothesis of its primary mechanism of action.

Table 1: Summary of Reported Receptor Antagonist Activity of this compound

| Receptor Family | Receptor Subtype | Reported Activity | Quantitative Data (K_i) |

| Cholinergic | Muscarinic (M1, M2, M4, M5) | Antagonist (Presumed) | Not Available |

| Nicotinic | No reported activity | Not Available | |

| Dopaminergic | D2 | Antagonist | 4,369 nM |

| D3 | Antagonist | 3,592 nM | |

| D4 | Antagonist | 574 nM | |

| Adrenergic | α2A | Antagonist | 1,365 nM |

| α2B | Antagonist | 691 nM | |

| α2C | Antagonist | 545 nM |

Note: The quantitative data presented is from a single source that contradicts the primary anticholinergic mechanism hypothesis.

Detailed Methodologies for Assessing Anticholinergic Effects

Radioligand Binding Assay for Muscarinic Receptor Affinity

This in vitro method is used to determine the binding affinity of a compound to specific receptor subtypes.

Objective: To quantify the affinity (K_i) of a test compound for muscarinic acetylcholine receptors (e.g., M1, M2, M3 subtypes).

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, or hM3).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), potent muscarinic antagonists.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM Atropine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its K_d value), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay measures the ability of an antagonist to inhibit the functional response of a tissue or cell to an agonist.

Objective: To determine the potency (pA₂) of a competitive antagonist and to confirm its mechanism of competitive antagonism.

Materials:

-

Isolated tissue preparation known to express muscarinic receptors and produce a contractile response to agonists (e.g., guinea pig ileum).

-

Organ bath system with physiological salt solution (e.g., Tyrode's solution), aerated with carbogen (95% O₂, 5% CO₂) and maintained at 37°C.

-

Isotonic transducer to measure muscle contraction.

-

Muscarinic agonist (e.g., Carbachol or Acetylcholine).

-

Test antagonist (e.g., this compound).

Protocol:

-

Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension. Allow it to equilibrate.

-

Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Carbachol) to determine the EC_50 (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and allow it to recover. Then, add a fixed concentration of the antagonist (e.g., this compound) to the bath and incubate for a predetermined time (e.g., 30 minutes).

-

Second Dose-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

-

Data Analysis (Schild Plot): Calculate the dose ratio (DR) for each antagonist concentration (DR = EC_50 in the presence of antagonist / EC_50 in the absence of antagonist). Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis. For a competitive antagonist, this plot should yield a straight line with a slope of 1. The x-intercept of this line is the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Visualizing the Signaling Pathways

Presumed Mechanism: Muscarinic Receptor Antagonism

The following diagram illustrates the presumed mechanism of action for this compound as a muscarinic antagonist at a Gq/11-coupled receptor (e.g., M1, M3, M5).

General Workflow for Characterizing Receptor Antagonism

The logical flow for investigating a compound's potential antagonist activity at a specific receptor involves a series of steps from initial screening to functional confirmation.

Conclusion for Drug Development Professionals

The case of this compound's interaction with the cholinergic system serves as an important reminder of the complexities in pharmacological characterization. While historically associated with mild anticholinergic effects, the lack of robust, quantitative binding data for muscarinic receptors is a significant gap in our understanding. Moreover, the presence of compelling data supporting its action at dopaminergic and adrenergic receptors suggests that its antiemetic properties may not primarily derive from cholinergic blockade.

For researchers and drug development professionals, the key takeaways are:

-

The anticholinergic activity of this compound is not well-quantified and should be considered a secondary or unconfirmed characteristic.

-

The primary mechanism for its antiemetic effect is more likely related to dopamine receptor antagonism, a property shared with other antiemetic drugs.

-

Any future investigation into this compound's pharmacology should aim to resolve this ambiguity through direct, comparative binding and functional assays across cholinergic, dopaminergic, and adrenergic receptors.

-

The experimental protocols outlined in this guide provide a standard framework for such a definitive characterization, which is essential for a complete understanding of a compound's mechanism of action and potential off-target effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Comparative studies of muscarinic and dopamine receptors in three strains of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A clinical pharmacological evaluation of this compound, a new antiemetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Benzquinamide: A Revisited Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzquinamide is a potent antiemetic agent with a well-defined preclinical pharmacological profile. This document provides a comprehensive overview of its mechanism of action, pharmacokinetics, and pharmacodynamics based on available preclinical data. This compound primarily exerts its effects through the antagonism of dopamine D2-like (D2, D3, and D4) and α2-adrenergic receptors. While earlier reports suggested activity at histamine H1 and muscarinic acetylcholine receptors, more recent evidence indicates this may be a misidentification. This guide consolidates quantitative data into structured tables, details experimental methodologies for key preclinical assays, and presents signaling pathway diagrams to provide a thorough resource for researchers and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the blockade of specific G protein-coupled receptors, leading to its antiemetic and other central nervous system effects.

Dopamine Receptor Antagonism

This compound demonstrates a notable affinity for dopamine D2-like receptors, acting as an antagonist. This action is believed to be a key contributor to its antiemetic properties, as the chemoreceptor trigger zone (CTZ) is rich in D2 receptors.

Adrenergic Receptor Antagonism

The compound also exhibits antagonist activity at α2-adrenergic receptors. This interaction may contribute to its overall pharmacological profile, including potential sedative and cardiovascular effects.

Histamine and Muscarinic Receptor Activity: A Reassessment

While some sources have historically categorized this compound as having antihistaminic and anticholinergic properties, at least one source suggests this is a mistaken identification[1]. To definitively clarify this, further direct binding studies would be beneficial.

Quantitative Pharmacology: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors.

| Receptor Target | Ligand | Species | Ki (nM) | Reference |

| Dopamine D2 | This compound | Human | 4,369 | [1] |

| Dopamine D3 | This compound | Human | 3,592 | [1] |

| Dopamine D4 | This compound | Human | 574 | [1] |

| α2A-Adrenergic | This compound | Human | 1,365 | [1] |

| α2B-Adrenergic | This compound | Human | 691 | [1] |

| α2C-Adrenergic | This compound | Human | 545 | [1] |

Preclinical Pharmacokinetics

A 1964 study by Taylor investigated the distribution, excretion, and metabolism of this compound in both rats and dogs, providing foundational preclinical pharmacokinetic data.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Details regarding the Cmax, AUC, and tissue distribution from the aforementioned study would be critical for a complete pharmacokinetic profile.

Preclinical Pharmacodynamics: In Vivo Efficacy

This compound has demonstrated efficacy in preclinical models of emesis and conditioned avoidance, indicative of its antiemetic and potential antipsychotic-like activity.

| Animal Model | Endpoint | ED50 | Species | Reference |

| Apomorphine-induced emesis | Inhibition of vomiting | 0.69 mg/kg | Dog | [1] |

| Conditioned avoidance response (shuttle box) | Inhibition of avoidance | 2.77 mg/kg | Dog | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following sections outline the general methodologies for key assays used to characterize this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for specific receptors.

General Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest and isolate the cell membrane fraction containing the receptors through centrifugation.

-

Binding Reaction: Incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Antiemetic Assay (Apomorphine-Induced Emesis in Dogs)

Objective: To evaluate the antiemetic efficacy of this compound.

General Protocol:

-

Animal Acclimation: Acclimate dogs to the experimental environment.

-

Drug Administration: Administer this compound or vehicle control via a specified route (e.g., intramuscularly or intravenously).

-

Emetic Challenge: After a predetermined pretreatment time, administer an emetic agent such as apomorphine to induce vomiting.

-

Observation: Observe the animals for a defined period and record the latency to the first emetic episode and the total number of emetic episodes.

-

Data Analysis: Compare the emetic response in the drug-treated group to the control group to determine the dose-dependent inhibition of emesis and calculate the ED50.

Conditioned Avoidance Response (CAR) in Dogs

Objective: To assess the potential antipsychotic-like activity of this compound.

General Protocol:

-

Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild foot shock.

-

Training: Train the dogs to associate a conditioned stimulus (CS), such as a light or tone, with an unconditioned stimulus (US), a mild foot shock. The dog learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

-

Drug Administration: Administer this compound or vehicle control.

-

Testing: Place the animal in the shuttle box and present a series of CS-US trials.

-

Data Collection: Record the number of successful avoidance responses (moving during the CS), escape responses (moving during the US), and failures to respond.

-

Data Analysis: Analyze the effect of the drug on the number of avoidance and escape responses to determine the ED50 for inhibiting the conditioned avoidance response.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound's antagonism at dopamine D2 and α2-adrenergic receptors.

References

An In-depth Technical Guide on the Structure-Activity Relationship Studies of Benzquinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzquinamide is a benzoquinolizine amide derivative that was formerly used as an antiemetic and sedative. Despite its withdrawal from the market, the study of its structure-activity relationship (SAR) provides valuable insights for the design of new therapeutic agents. This guide summarizes the known pharmacological profile of this compound, outlines the general experimental protocols for evaluating the SAR of antiemetic drugs, and discusses the key structural features influencing its biological activity. Due to the limited availability of specific quantitative SAR data for a wide range of this compound analogs in publicly accessible literature, this paper will focus on the foundational principles and methodologies that guide SAR studies in this chemical class.

Introduction to this compound

This compound is a chemical entity belonging to the benzo[a]quinolizine class. It was introduced as an antiemetic to manage nausea and vomiting, particularly in postoperative settings. Its pharmacological profile is complex, exhibiting antihistaminic, mild anticholinergic, and sedative properties. The primary mechanism of action is believed to be the antagonism of histamine H1 and muscarinic acetylcholine receptors.[1] Understanding the relationship between its chemical structure and these biological activities is crucial for the rational design of novel compounds with improved efficacy and safety profiles.

Core Structure and Known Pharmacological Activities

The core structure of this compound consists of a hexahydro-benzo[a]quinolizine ring system with an N,N-diethylcarboxamide substituent.

-

Antiemetic Activity: The antiemetic effect is a hallmark of this compound, attributed to its antagonist activity at central and peripheral receptors involved in the emetic reflex.

-

Antihistaminic Activity: this compound demonstrates notable affinity for histamine H1 receptors, contributing to its sedative side effects.

-

Anticholinergic Activity: The compound exhibits mild anticholinergic properties through its interaction with muscarinic receptors.[1]

-

Sedative Effects: The sedative properties are likely a consequence of its antihistaminic and anticholinergic activities, which can impact the central nervous system.

Structure-Activity Relationship (SAR) Principles

While specific quantitative data for a broad series of this compound analogs is scarce in the available literature, general SAR principles for related compounds can be extrapolated. Modifications to the this compound scaffold can be systematically explored at several key positions to probe the SAR.

Table 1: Postulated Key Regions for SAR Modification of this compound

| Structural Region | Potential Modifications | Expected Impact on Activity |

| Benzo[a]quinolizine Core | Substitution on the aromatic ring (e.g., with electron-donating or -withdrawing groups). Alterations to the stereochemistry of the ring junctions. | Modulation of receptor binding affinity and selectivity. Changes in pharmacokinetic properties (e.g., metabolism, distribution). |